

Toxicological Profile of 1,3-Benzodioxole-5-acetic acid, methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Benzodioxole-5-acetic acid, methyl ester*

Cat. No.: *B135181*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Introduction

1,3-Benzodioxole-5-acetic acid, methyl ester (CAS 326-59-0), also known as methyl 3,4-methylenedioxyphenylacetate, is a chemical compound belonging to the benzodioxole family. While it has applications as a reagent in the synthesis of pharmaceutically active benzodioxole derivatives, a comprehensive toxicological profile for this specific ester is not readily available in the public domain.[1] This guide summarizes the existing information on **1,3-Benzodioxole-5-acetic acid, methyl ester** and provides a toxicological overview based on data from structurally related benzodioxole compounds and the general understanding of their metabolism. The 1,3-benzodioxole moiety is found in numerous natural products and synthetic compounds, some of which have been extensively studied for their biological and toxicological effects.[2][3]

Physicochemical Properties

A summary of the known physicochemical properties of **1,3-Benzodioxole-5-acetic acid, methyl ester** is provided in the table below.

Property	Value	Reference
CAS Number	326-59-0	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[4]
Molecular Weight	194.18 g/mol	[4]
Appearance	Clear Liquid	[4]
Boiling Point	278.3 °C	[4]
Flash Point	120.0 °C	[4]
Density	1.265 g/cm ³	[4]

Hazard Identification

Based on available safety data, **1,3-Benzodioxole-5-acetic acid, methyl ester** is considered harmful and can cause irritation.[4][5]

Hazard Statements:

- H315: Causes skin irritation.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
- P264: Wash skin thoroughly after handling.[4][5]
- P271: Use only outdoors or in a well-ventilated area.[4][5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Toxicological Data (Data Gap and Read-Across Approach)

A thorough literature search reveals a significant lack of specific toxicological studies for **1,3-Benzodioxole-5-acetic acid, methyl ester**. No quantitative data such as LD50, LC50, or detailed reports on genotoxicity, carcinogenicity, or reproductive toxicity for this compound were identified.

In the absence of direct data, a read-across approach is necessary, utilizing information from structurally similar benzodioxole derivatives. This approach is commonly used in fragrance safety assessments by institutions like the Research Institute for Fragrance Materials (RIFM). [6][7] It is crucial to note that while informative, data from analogue compounds may not perfectly predict the toxicological profile of the target compound.

Acute Toxicity

No acute toxicity data (e.g., LD50) is available for **1,3-Benzodioxole-5-acetic acid, methyl ester**. For the analogue compound, Acetic acid, mercapto-, methyl ester, the oral LD50 in rats ranged from 92-209 mg/kg bw, and in guinea pigs, it was between 500 and 1000 mg/kg bw, indicating moderate acute toxicity.[8]

Genotoxicity

The genotoxic potential of **1,3-Benzodioxole-5-acetic acid, methyl ester** has not been evaluated. However, several other benzodioxole derivatives have been assessed. For instance, 1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate was found to be non-genotoxic in a BlueScreen assay and a bacterial reverse mutation assay (Ames test).[6] Similarly, α -methyl-1,3-benzodioxole-5-propionaldehyde is also considered not genotoxic.[9] Based on read-across from the analogue piperonal, 1,3-benzodioxole, 5-(diethoxymethyl)- is not expected to be genotoxic.[7]

Repeated Dose Toxicity

There is no data on the repeated dose toxicity of **1,3-Benzodioxole-5-acetic acid, methyl ester**. For related fragrance ingredients, the Threshold of Toxicological Concern (TTC) approach is often applied when data is insufficient.[6][7] For alpha-methyl-1,3-benzodioxole-5-

propionaldehyde, a subchronic dermal toxicity study in rats established a NOEL for systemic toxicity of greater than 300 mg/kg/day.[10]

Skin Sensitization

No skin sensitization data is available for the target compound. For the analogue 1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate, a human repeat insult patch test (HRIPT) on the read-across analogue piperonyl acetate showed no indication of sensitization.[6] For α -methyl-1,3-benzodioxole-5-propionaldehyde, a No Expected Sensitization Induction Level (NESIL) of 11000 $\mu\text{g}/\text{cm}^2$ has been established.[9]

Carcinogenicity

The carcinogenic potential of **1,3-Benzodioxole-5-acetic acid, methyl ester** is unknown. However, a well-studied benzodioxole, safrole, is considered a weak hepatocarcinogen in rodents at higher doses.[11][12] The European Commission on Health and Consumer Protection assumes safrole to be genotoxic and carcinogenic.[11] Safrole's carcinogenicity is linked to its metabolic activation to reactive intermediates that can form DNA adducts.[11]

Table 1: Summary of Toxicological Data for Analogue Benzodioxole Compounds

Toxicological Endpoint	Analogue Compound	Species	Route	Results	Reference
Acute Oral Toxicity	Acetic acid, mercapto-, methyl ester	Rat	Oral	LD50: 92-209 mg/kg bw	[8]
Acute Oral Toxicity	Acetic acid, mercapto-, methyl ester	Guinea Pig	Oral	LD50: 500-1000 mg/kg bw	[8]
Genotoxicity	1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate	-	In vitro	Negative in BlueScreen and Ames test	[6]
Genotoxicity	α -methyl-1,3-benzodioxole-5-propionaldehyde	-	In vitro	Not genotoxic	[9]
Repeated Dose Toxicity	alpha-methyl-1,3-benzodioxole-5-propionaldehyde	Rat	Dermal	NOEL (systemic) > 300 mg/kg/day	[10]
Skin Sensitization	1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate (via piperonyl acetate)	Human	Dermal	Not a sensitizer	[6]
Skin Sensitization	α -methyl-1,3-benzodioxole-5-	-	Dermal	NESIL: 11000 μ g/cm ²	[9]

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Carcinogenicity	Safrole	Rat, Mouse	Oral	Hepatocarcinogen	[11][12]
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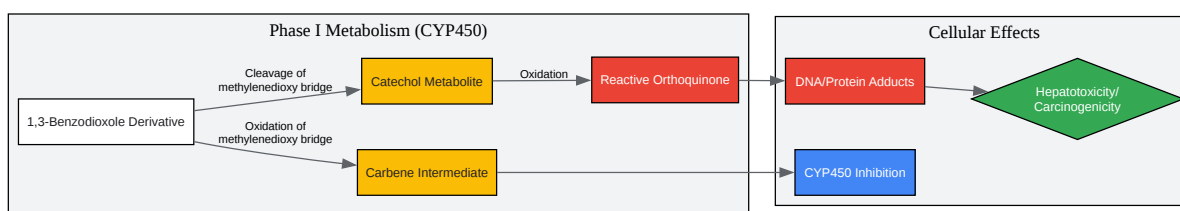
Metabolism and Mechanism of Toxicity

The toxicity of many benzodioxole compounds is intrinsically linked to their metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[2][11] The methylenedioxy bridge is a key site of metabolic activity.

Metabolism of the methylenedioxy group can lead to the formation of a carbene intermediate that can form a ligand complex with CYP450, leading to mechanism-based inhibition of the enzyme.[11][13] Alternatively, cleavage of the methylenedioxy group results in the formation of catechols.[11] These catechols can be further oxidized to form reactive orthoquinone species, which are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.[13][14]

For safrole, metabolic activation of the allyl side chain can also produce reactive intermediates, such as 1'-hydroxysafrole, which can be further metabolized to form DNA adducts, contributing to its carcinogenicity.[11][15]

The potential for **1,3-Benzodioxole-5-acetic acid, methyl ester** to undergo similar metabolic activation pathways is a key consideration in its toxicological assessment.



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Caption: General metabolic pathway of 1,3-benzodioxole derivatives.

Experimental Protocols

As no specific experimental studies for **1,3-Benzodioxole-5-acetic acid, methyl ester** were found, a generalized protocol for a common in vitro cytotoxicity assay is provided as a representative example of how the cytotoxic potential of this compound could be evaluated.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

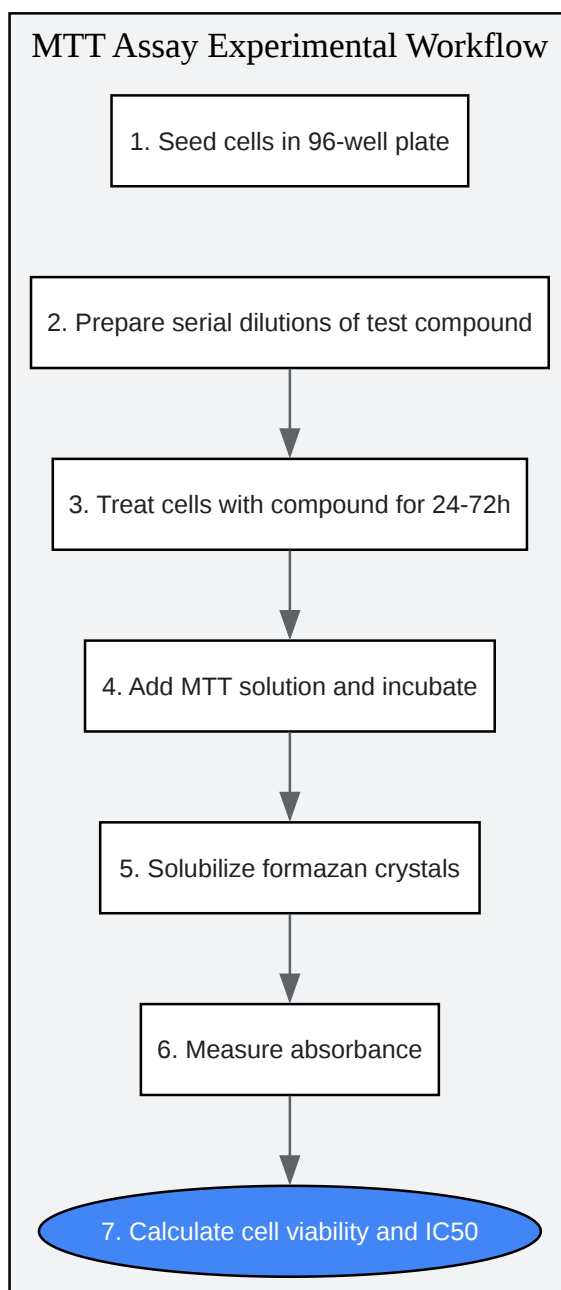
- Human cell line (e.g., HepG2 for hepatotoxicity)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- **1,3-Benzodioxole-5-acetic acid, methyl ester** (test compound)
- Dimethyl sulfoxide (DMSO) as a vehicle
- MTT solution (5 mg/mL in phosphate-buffered saline)
- Solubilization solution (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells

(typically <0.5%).

- Incubation: Remove the old medium and add the medium containing different concentrations of the test compound to the wells. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).



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Caption: A generalized workflow for an in vitro MTT cytotoxicity assay.

Conclusion

The toxicological profile of **1,3-Benzodioxole-5-acetic acid, methyl ester** remains largely uncharacterized through direct experimental evidence. Based on hazard classifications, it is known to be an irritant to the skin, eyes, and respiratory system. A read-across approach using

data from structurally similar benzodioxole compounds suggests that the primary toxicological concerns for this class of chemicals are related to their metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. The well-documented hepatocarcinogenicity of safrole highlights a potential, though unconfirmed, area of concern for other benzodioxole derivatives.

For drug development professionals, the potential for **1,3-Benzodioxole-5-acetic acid, methyl ester** and its derivatives to inhibit CYP450 enzymes is a critical consideration due to the risk of drug-drug interactions.

Further research, including in vitro cytotoxicity and genotoxicity studies, is essential to establish a definitive toxicological profile for **1,3-Benzodioxole-5-acetic acid, methyl ester** and to conduct a thorough risk assessment for its use in any application.

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- To cite this document: BenchChem. [Toxicological Profile of 1,3-Benzodioxole-5-acetic acid, methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135181#toxicological-profile-of-1-3-benzodioxole-5-acetic-acid-methyl-ester]

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